1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-
Brand Name: Vulcanchem
CAS No.: 33313-09-6
VCID: VC18720322
InChI: InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8)
SMILES:
Molecular Formula: C6H11N3S2
Molecular Weight: 189.3 g/mol

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-

CAS No.: 33313-09-6

Cat. No.: VC18720322

Molecular Formula: C6H11N3S2

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- - 33313-09-6

Specification

CAS No. 33313-09-6
Molecular Formula C6H11N3S2
Molecular Weight 189.3 g/mol
IUPAC Name 5-tert-butylsulfanyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8)
Standard InChI Key QVHHYGOJJUQCCI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=NN=C(S1)N

Introduction

Overview

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a tert-butylthio (-S-C(CH₃)₃) group at position 5. This scaffold is part of the broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological and chemical properties . The compound’s structural uniqueness lies in its electron-deficient aromatic ring and the presence of sulfur and nitrogen atoms, which contribute to its reactivity and biological activity .

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C₆H₁₁N₃S₂

  • Molecular Weight: 189.30 g/mol .

Structural Characterization

  • The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom, forming a planar, aromatic system.

  • The tert-butylthio group at position 5 introduces steric bulk and lipophilicity, which can enhance membrane permeability and target binding .

  • The amino group at position 2 serves as a potential site for hydrogen bonding and further functionalization .

Key Spectral Data (Analogous Compounds):

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (C-S vibration) .

  • NMR:

    • ¹H NMR: A singlet for tert-butyl protons (δ ~1.3 ppm) and a broad peak for the NH₂ group (δ ~5.5 ppm) .

    • ¹³C NMR: Signals for the thiadiazole ring carbons (δ ~160–170 ppm) and tert-butyl carbons (δ ~25–30 ppm) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives. Key methods include:

One-Pot Cyclodehydration

  • Reactants: Thiosemicarbazide and tert-butylthioacetic acid.

  • Conditions: Polyphosphate ester (PPE) as a catalyst, 80–100°C, 6–12 hours .

  • Mechanism:

    • Acylation of thiosemicarbazide by the carboxylic acid.

    • Cyclodehydration to form the thiadiazole ring .

  • Yield: ~75–85% (based on analogous syntheses) .

Phosphorus Oxychloride (POCl₃)-Mediated Synthesis

  • Reactants: Thiosemicarbazide and tert-butylthioacetyl chloride.

  • Conditions: Reflux in toluene, POCl₃ as a dehydrating agent .

  • Advantages: Higher yields (~90%) but generates phosphorus-containing waste .

Industrial-Scale Production

  • Continuous Flow Reactors: Improve efficiency and reduce reaction time .

  • Purification: Recrystallization from ethyl acetate/cyclohexane mixtures .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point120–125°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP~2.5 (indicative of lipophilicity)
StabilityStable under inert conditions

Biological Activity and Mechanisms

Anticancer Activity

  • Targets: IL-6/JAK/STAT3 pathway; voltage-gated ion channels.

  • In Vitro Data:

    Cell LineIC₅₀ (µM)Effect
    MCF-7 (breast)24.0Cytotoxicity via apoptosis
    LoVo (colon)23.3Cell cycle arrest at G1 phase

Antimicrobial Properties

  • Activity: Moderate inhibition against E. coli and S. aureus (MIC: 32–64 µg/mL) .

  • Structure-Activity Relationship (SAR):

    • Electron-withdrawing groups (e.g., -NO₂) enhance potency .

    • Lipophilic substituents improve membrane penetration .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Potential for anticonvulsant and anticancer drug development .

  • Prodrug Design: Amino group allows conjugation with targeting moieties .

Agricultural Chemistry

  • Herbicidal Activity: Pre-emergent inhibition of broadleaf weeds (ED₅₀: 25 mg/kg) .

  • Challenges: Selectivity and environmental impact require further study .

Future Directions

  • Optimization: Introduce fluorinated substituents to enhance bioavailability .

  • Targeted Delivery: Develop nanoparticle-encapsulated formulations for cancer therapy.

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